1-Bromo-2-chloro-6-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-6-iodobenzene is an organic compound with the molecular formula C6H3BrClI It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring
Mechanism of Action
Target of Action
1-Bromo-2-chloro-6-iodobenzene is a halogenated aromatic compound. The primary targets of this compound are typically other organic molecules in a chemical reaction. It can act as an electrophile, reacting with nucleophiles in various organic reactions .
Mode of Action
The compound’s mode of action involves electrophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond with the aromatic system, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism allows the compound to participate in various organic reactions, including coupling reactions .
Biochemical Pathways
For instance, it could be used in palladium-catalyzed cross-coupling reactions , contributing to the synthesis of complex organic molecules.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Like other similar compounds, its bioavailability would be influenced by factors such as its lipophilicity and water solubility .
Result of Action
The result of this compound’s action is the formation of new organic compounds through electrophilic aromatic substitution . This can lead to the synthesis of a wide range of organic molecules, depending on the specific reaction conditions and the nucleophiles present.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of other substances in the reaction environment, such as bases or other nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-6-iodobenzene can be synthesized through multiple synthetic routes. One common method involves the halogenation of a precursor compound, such as 2-chloroaniline, followed by a Sandmeyer reaction. This process typically involves diazotization of the amine group, followed by substitution with bromine and iodine .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis, starting from readily available raw materials. The process may include halogen exchange reactions, where a precursor compound undergoes sequential halogenation under controlled conditions to achieve the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-6-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a halogen atom by a nucleophile, facilitated by the electron-withdrawing effects of the other halogens on the benzene ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups on the benzene ring.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like sodium amide (NaNH2) in liquid ammonia are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzene derivatives, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-2-chloro-6-iodobenzene has diverse applications in scientific research:
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 2-Bromo-1-iodobenzene
Comparison: 1-Bromo-2-chloro-6-iodobenzene is unique due to the presence of three different halogens on the benzene ring, which imparts distinct reactivity compared to compounds with fewer halogen substitutions. This unique substitution pattern makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .
Properties
IUPAC Name |
2-bromo-1-chloro-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-6-4(8)2-1-3-5(6)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAOLMBTFVVWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369793-66-7 |
Source
|
Record name | 2-bromo-1-chloro-3-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.